molecular formula C12H17NO2 B2493634 (1-Benzylazetidine-3,3-diyl)dimethanol CAS No. 26096-30-0

(1-Benzylazetidine-3,3-diyl)dimethanol

Cat. No. B2493634
Key on ui cas rn: 26096-30-0
M. Wt: 207.273
InChI Key: AOFFCJVJVZRCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447106B2

Procedure details

To a solution of diethyl 1-benzylazetidine-3,3-dicarboxylate (4.8 g, 16.5 mmol) in CH3OH (10 mL) was added NaBH4 (1.25 g, 33 mmol). The mixture was stirred at RT for 1 hr. 100 mL of brine and 200 mL of DCM were added. Organic layers were separated from aqueous layers, dried over Na2SO4, concentrated to afford 2.328 g (68%) of (1-benzylazetidine-3,3-diyl)dimethanol as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 7.21-7.31 (m, 5 H), 4.15-4.05 (m, 2 H), 3.48 (d, J=4.8 Hz, 2H), 3.17 (d, J=4.8 Hz, 4 H) and 2.89 (s, 2 H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:11][C:10]([C:17](OCC)=[O:18])([C:12](OCC)=[O:13])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].C(Cl)Cl>CO.[Cl-].[Na+].O>[CH2:1]([N:8]1[CH2:11][C:10]([CH2:12][OH:13])([CH2:17][OH:18])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C1)(C(=O)OCC)C(=O)OCC
Name
Quantity
1.25 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Organic layers were separated from aqueous layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C1)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.328 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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